molecular formula C23H24N2O4 B13810336 beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 68003-43-0

beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-

Cat. No.: B13810336
CAS No.: 68003-43-0
M. Wt: 392.4 g/mol
InChI Key: XYEVKYLQCGMFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- (CAS 68003-43-0) is an anthraquinone derivative featuring a β-alanine moiety linked to a 1-amino-4-cyclohexylaminoanthraquinone core. Its molecular formula is C₂₃H₂₄N₂O₄ (MW 392.455), with a LogP of 3.78, indicating moderate lipophilicity . The compound’s structure includes a planar anthraquinone scaffold, a cyclohexylamino group at position 4, and a β-alanine substituent at position 1, contributing to its unique physicochemical and biological properties. Analytical methods such as reverse-phase HPLC using Newcrom R1 columns (acetonitrile/water/phosphoric acid mobile phase) have been validated for its separation and pharmacokinetic studies .

Properties

CAS No.

68003-43-0

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]propanoic acid

InChI

InChI=1S/C23H24N2O4/c26-19(27)12-13-24-17-10-11-18(25-14-6-2-1-3-7-14)21-20(17)22(28)15-8-4-5-9-16(15)23(21)29/h4-5,8-11,14,24-25H,1-3,6-7,12-13H2,(H,26,27)

InChI Key

XYEVKYLQCGMFEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthetic pathway combining:

  • The synthesis or procurement of the 9,10-dihydro-9,10-dioxo-1-anthracenyl intermediate (an anthraquinone derivative),
  • Introduction of the cyclohexylamino substituent at the 4-position of the anthracene ring,
  • Coupling of the modified anthracene derivative with beta-alanine through an amide or related linkage.

This approach leverages classical aromatic substitution and amide bond formation reactions under controlled conditions.

Key Synthetic Steps

Preparation of 4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl Intermediate
  • The starting material is anthraquinone or a related anthracene derivative.
  • Nucleophilic aromatic substitution or amination reactions introduce the cyclohexylamino group at the 4-position.
  • This step requires careful control of reaction conditions (temperature, solvent, catalyst) to selectively functionalize the anthracene ring without over-reduction or side reactions.
Coupling with Beta-Alanine
  • Beta-alanine is coupled to the anthracene derivative via an amide bond formation.
  • Typical coupling agents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate the reaction.
  • The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Purification is achieved through chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Purification and Analysis

  • The compound is purified and analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) .
  • The mobile phase commonly consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, formic acid replaces phosphoric acid.
  • Columns with small particle sizes (3 µm) are used for fast ultra-performance liquid chromatography (UPLC) applications.
  • This method is scalable for preparative separations and impurity isolation, making it suitable for both analytical and synthetic purposes.

Data Tables on Preparation and Analytical Parameters

Step Reagents/Conditions Purpose Notes
1. Amination of Anthracene Cyclohexylamine, solvent (e.g., DMF), heat Introduce cyclohexylamino group Selectivity critical
2. Coupling with Beta-Alanine Beta-alanine, coupling agent (EDC/DCC), DMF Form amide linkage Controlled pH and temperature
3. Purification RP-HPLC, mobile phase: MeCN/H2O + H3PO4 Purify and isolate product Formic acid for MS compatibility
4. Analytical Confirmation UPLC-MS, UV detection Confirm purity and identity 3 µm particle size columns used

Research Discoveries and Mechanistic Insights

Analytical Method Development

The development of robust analytical methods for this compound is critical for quality control and pharmacokinetic studies. The RP-HPLC method described is notable for its simplicity, scalability, and compatibility with mass spectrometry, enabling detailed impurity profiling and quantification. This enhances the reliability of synthetic preparations and facilitates downstream applications in pharmacology and material science.

Summary and Professional Evaluation

The preparation of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves a carefully orchestrated sequence of aromatic amination and amide coupling reactions, followed by advanced chromatographic purification. The synthetic strategy is supported by modern analytical techniques, ensuring high purity and structural confirmation.

The available literature highlights:

  • The importance of selective functionalization of the anthracene core,
  • Efficient coupling chemistry for beta-alanine attachment,
  • Scalable and MS-compatible chromatographic methods for purification and analysis.

This compound's preparation is thus well-established within the domain of synthetic organic chemistry, with practical applications in research and development settings.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS No. Core Structure Substituents Molecular Formula MW LogP Key Applications
Target Compound (68003-43-0) Anthraquinone 1: β-Alanine; 4: Cyclohexylamino C₂₃H₂₄N₂O₄ 392.5 3.78 Pharmacokinetics, HPLC analysis
4-Chloro-N-(anthraquinone-6-yl)butanamide (9c) Anthraquinone 6: 4-Chlorobutanamide C₁₈H₁₃ClN₂O₃ 340.8 ~4.2* Synthetic intermediate
N-(Anthraquinone-2-yl)benzamide (81-46-9) Anthraquinone 1: Benzamide C₂₁H₁₄N₂O₃ 342.3 ~4.5* Dye intermediates
Sodium 1-amino-4-(cyclohexylamino)anthraquinone-2-sulfonate (4368-56-3) Anthraquinone 1: Sulfonate; 4: Cyclohexylamino C₂₀H₂₁N₂O₅S⁻·Na⁺ 440.4 ~0.5 Cosmetic colorant (CI 62045)
N-[4-((4-Aminoanthraquinone)phenyl)-β-alanine (62155-80-0) Anthraquinone 1: β-Alanine; 4: Amino; 3: Sulfonic acid C₂₃H₁₉N₃O₇S 481.5 0.78 Industrial dye synthesis

*Estimated LogP based on substituent contributions.

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (3.78) is higher than sulfonated derivatives (e.g., 0.78 for CAS 62155-80-0 ) due to the absence of polar sulfonic acid groups. Chlorinated analogues (e.g., 9c) exhibit even higher LogP (~4.2) due to the hydrophobic chloro group .
  • Solubility: Sulfonated derivatives (e.g., CI 62045) demonstrate enhanced water solubility (~5.58 g/L for sodium salts ), making them suitable for aqueous formulations.

Biological Activity

Beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- (CAS Number: 68003-43-0) is a compound of interest due to its potential biological activities and applications in various fields, including sports nutrition and pharmacology. This article reviews the biological activity of this compound, focusing on its effects on muscle performance, metabolic parameters, and its underlying mechanisms.

PropertyValue
Molecular FormulaC23H24N2O4
Molecular Weight392.455 g/mol
LogP3.78
InChI KeyXYEVKYLQCGMFEH-UHFFFAOYSA-N

Beta-Alanine serves as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function by buffering hydrogen ions during high-intensity exercise. This buffering capacity helps to delay fatigue and improve overall performance in strenuous activities. Research indicates that beta-alanine supplementation can enhance muscle contractility and reduce muscle fatigue by modulating calcium handling within muscle cells .

Case Study: Supplementation Impact

A recent study investigated the effects of a sustained-release formulation of beta-alanine on recreational athletes over a 30-day period. Participants received 15 g/day of beta-alanine or placebo. The findings indicated:

  • Increased Serum Levels : Significant increases in serum beta-alanine levels were observed in the experimental group compared to the placebo group.
  • Muscle Performance : Participants reported improved performance metrics during high-intensity functional training.
  • Metabolic Changes : There were statistically significant increases in serum triglycerides and LDL-cholesterol levels at the end of the study compared to baseline .

Safety and Tolerability

While beta-alanine supplementation has been associated with positive outcomes in muscle performance, some participants reported mild side effects such as paresthesia (a tingling sensation). However, these were generally well tolerated and did not significantly impact overall participant satisfaction with the supplementation .

Summary of Research Findings

  • Efficacy : Beta-alanine supplementation enhances muscle endurance and reduces fatigue during high-intensity exercise.
  • Physiological Effects :
    • Increases in serum triglycerides and LDL-cholesterol were noted but are considered manageable within normal physiological ranges.
    • No significant adverse effects were reported beyond mild paresthesia .
  • Bioavailability : A sustained-release formulation demonstrated improved bioavailability, providing a more effective delivery method for beta-alanine compared to traditional formulations .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., cyclohexylamino protons at δ 1.2–1.8 ppm) and confirm anthracene aromaticity .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 542.58 for C₂₈H₂₇N₂NaO₆S) and fragmentation patterns .
  • X-ray Crystallography : Resolves planar anthraquinone geometry and hydrogen-bonding networks in solid-state structures .

What models assess the compound’s anticancer potential?

Q. Basic Research Focus

  • In Vitro :
    • Cell Viability Assays : MTT/PrestoBlue in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values compared to doxorubicin .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • In Vivo : Xenograft mouse models (e.g., hepatocellular carcinoma) to evaluate tumor suppression and systemic toxicity .

What computational methods predict electronic properties of the anthracene core?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 03W/HyperChem 8 optimize geometry and compute HOMO-LUMO gaps (e.g., 3.2 eV), indicating redox activity .
  • Molecular Dynamics : Simulate interactions with DNA topoisomerase II, highlighting anthracene intercalation and cyclohexylamino hydrogen bonding .

How do structural modifications affect pharmacokinetics and bioavailability?

Q. Advanced Research Focus

  • Controlled-Release Formulations : Sustained-release matrices (e.g., PLGA nanoparticles) improve AUC (2.1-fold) and reduce paresthesia .

    ParameterControlled ReleaseTraditional Form
    Cₘₐₓ1.6-fold increaseBaseline
    AUC (0→∞)2.1-fold increaseBaseline
    Paresthesia RiskReduced incidenceHigh incidence

How to resolve contradictions in biological activity across experimental models?

Q. Advanced Research Focus

  • Mechanistic Studies : Compare ROS generation in cancer vs. normal cells (e.g., dichlorofluorescein assays) to clarify selective toxicity .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized hypoxia conditions (5% O₂) to account for metabolic variability .

What roles do ester/sulfonate groups play in biomedical applications?

Q. Advanced Research Focus

  • Solubility : Methoxyethyl esters enhance water solubility (5.58 g/L at 20°C) for intravenous delivery .
  • Stability : Sulfonate groups resist hydrolysis in physiological pH (7.4), confirmed via HPLC stability assays .
  • Dye Applications : Sodium sulfonate derivatives (e.g., Telon Blue RRL) are used in histological staining due to anthraquinone chromophores .

How can quantum-chemical calculations improve derivative design?

Q. Advanced Research Focus

  • Reaction Mechanism Modeling : Identify charge-controlled nucleophilic addition pathways for thiourea derivatives using Fukui indices .
  • Substituent Effects : Calculate absolute hardness (η = 4.1 eV) to prioritize electron-withdrawing groups for enhanced DNA binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.